N-(2-ethyl-6-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-3-16-6-4-5-15(2)20(16)21-18(24)14-22-13-17(7-8-19(22)25)29(26,27)23-9-11-28-12-10-23/h4-8,13H,3,9-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOBYWGMRULKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a phenyl ring, a morpholine sulfonyl group, and a dihydropyridine moiety. Its chemical formula is with a molecular weight of approximately 356.46 g/mol. This structural diversity is believed to contribute to its multifaceted biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the same chemical class. For instance, derivatives of thiazol-4-one and thiophene have shown significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial strains.
Anticancer Potential
Mannich bases, which include derivatives similar to the compound , have been extensively studied for their anticancer properties. They have demonstrated cytotoxic effects against various cancer cell lines with IC50 values often below 10 μM . The mechanism of action typically involves the inhibition of critical enzymes or pathways involved in tumor growth.
The proposed mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer proliferation.
- Biofilm Disruption : The ability to disrupt biofilm formation in bacteria has been noted in related compounds .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | MIC values as low as 0.22 μg/mL | |
| Anticancer | IC50 < 10 μM against cancer cells | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Study on Antimicrobial Efficacy
In an investigation into the antimicrobial efficacy of thiazol derivatives, several compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that structurally similar compounds exhibited significant bactericidal activity and reduced biofilm formation .
Research on Anticancer Activity
A study focusing on Mannich bases demonstrated that certain derivatives showed promising anticancer activity against human colon cancer cells (WiDr) with IC50 values under 10 μM. This suggests that this compound may share similar properties due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
